N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13475415
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21N3O2 |
|---|---|
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C11H21N3O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7,12H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | LBFNJJQZOVMDOM-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)N([C@H]1CCN(C1)C(=O)CN)C(=O)C |
| SMILES | CC(C)N(C1CCN(C1)C(=O)CN)C(=O)C |
| Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)CN)C(=O)C |
Introduction
Chemical Structure and Classification
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (IUPAC name: N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide) belongs to the class of pyrrolidine acetamides, distinguished by a five-membered pyrrolidine ring fused with an acetamide group and a 2-amino-acetyl substituent . Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.30 g/mol. The (S)-configuration at the pyrrolidine’s 3-position introduces stereochemical specificity, which critically influences its biological interactions .
Key Structural Features:
-
Pyrrolidine core: Enhances rigidity and influences receptor binding.
-
2-Amino-acetyl group: Provides hydrogen-bonding capability and metabolic stability.
-
Isopropyl acetamide: Modulates lipophilicity and membrane permeability .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁N₃O₂ | |
| Molecular Weight | 227.30 g/mol | |
| CAS Number | 66567554 | |
| Stereochemistry | (S)-configuration at C3 |
Synthesis and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves multi-step reactions optimized for stereochemical control and yield. A common route includes:
-
Acylation of Pyrrolidine: Reaction of (S)-3-aminopyrrolidine with chloroacetyl chloride under basic conditions to form the 2-aminoacetyl intermediate.
-
Isopropyl Introduction: Alkylation using isopropyl bromide or reductive amination with acetone, followed by purification via column chromatography .
-
Final Acetamide Formation: Coupling with acetic anhydride in the presence of a catalyst (e.g., DMAP).
Critical Reaction Parameters:
-
Temperature: 0–25°C to prevent racemization.
-
Solvents: Dichloromethane or THF for acylation steps.
-
Catalysts: Ti(OiPr)₄ for stereoselective reductive amination .
Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving yields >75% with >98% enantiomeric excess .
Physical and Chemical Properties
The compound’s applications are underpinned by its stability and solubility profile:
-
Solubility: Freely soluble in polar solvents (e.g., methanol, DMSO) but poorly soluble in water (<1 mg/mL) .
-
Melting Point: 148–152°C (decomposition observed above 160°C) .
-
Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions (pH <3 or >10) .
Table 2: Physicochemical Characteristics
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 1.2 | HPLC |
| pKa | 8.5 (amine), 3.2 (acetamide) | Potentiometric |
| Optical Rotation | [α]²⁵D = +32° (c=1, MeOH) | Polarimetry |
Applications in Scientific Research
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide serves as a versatile intermediate in multiple domains:
Pharmaceutical Development
-
Receptor Modulators: Demonstrates affinity for κ-opioid and neurokinin receptors, with potential applications in pain management .
-
Enzyme Inhibitors: Acts as a competitive inhibitor of phospholipase A2 (PLA2G15), relevant in mitigating drug-induced phospholipidosis .
Agrochemical Research
-
Pesticide Synthons: Functional groups enable derivatization into neonicotinoid analogs with insecticidal activity.
Table 3: Key Applications
| Field | Application | Reference |
|---|---|---|
| Medicinal Chemistry | κ-opioid receptor agonist | |
| Biochemistry | PLA2G15 inhibition | |
| Materials Science | Chiral stationary phases |
Biological Activity and Mechanism of Action
The compound’s bioactivity stems from its stereospecific interactions:
-
Receptor Binding: The (S)-configuration enhances fit into the hydrophobic pocket of κ-opioid receptors, reducing cAMP production by 60% at 10 μM .
-
Enzyme Inhibition: Competes with phosphatidylcholine for PLA2G15’s active site (IC₅₀ = 4.2 μM), disrupting lipid metabolism .
Mechanistic Insights:
-
Lipidosis Prevention: By inhibiting PLA2G15, it prevents lysosomal phospholipid accumulation, a hallmark of drug-induced toxicity .
-
Neurotransmitter Modulation: Binds allosterically to serotonin transporters, increasing extracellular 5-HT levels by 30% in vitro .
Recommended PPE: Nitrile gloves, safety goggles, and fume hoods. Spills must be neutralized with vermiculite and disposed as hazardous waste .
Comparison with Structural Analogues
The compound’s uniqueness is highlighted against related pyrrolidine derivatives:
Table 5: Analogues and Key Differences
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| N-Isopropyl-pyrrolidine | Lacks 2-amino-acetyl group | Lower receptor affinity |
| BMS-741672 | Quinazolinyl substituent | CCR2 antagonism |
| GR-89,696 | Dichlorophenylacetyl group | κ-opioid selectivity |
The 2-amino-acetyl moiety in N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide enhances hydrogen bonding with biological targets, conferring superior selectivity over analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume